molecular formula C7H10N6 B1438913 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine CAS No. 1157096-49-5

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine

Cat. No. B1438913
M. Wt: 178.2 g/mol
InChI Key: QRRPEWSRUJGFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative and is known for its unique properties that make it useful in many scientific applications.

Scientific Research Applications

1. Synthesis of Fused Dithiazines and Trithiazepines

Koyioni et al. (2014) explored the synthesis of fused 1,2,4-dithiazines and 1,2,3,5-trithiazepines using compounds related to 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine. They achieved good yields of these compounds, which have potential applications in various chemical processes and pharmaceuticals (Koyioni, Manoli, & Koutentis, 2014).

2. Molecular Structure Investigations of s-Triazine Derivatives

Shawish et al. (2021) conducted molecular structure investigations on new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. Their research adds to the understanding of the structural and electronic properties of such compounds, which is crucial for developing new materials and drugs (Shawish et al., 2021).

3. Antimicrobial Activity of Triazolo-Thiadiazoles

Idrees et al. (2019) reported the synthesis and antimicrobial activities of novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties. Their findings highlight the potential of these compounds as antimicrobial agents, which is a significant area in medical research (Idrees, Kola, & Siddiqui, 2019).

4. Synthesis of Pyrazolo[1,5-a]Pyrimidine and Triazolo[1,5-a]Pyrimidine Derivatives

Abdel‐Aziz et al. (2008) synthesized new derivatives of pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine, incorporating a thiazolo[3,2‐a]benzimidazole moiety. These derivatives were tested against bacterial and fungal species, showing moderate effects, which is relevant in the development of new antimicrobial compounds (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

5. Synthesis of Novel Heterocyclic Compounds for Photographic Use

Shimada et al. (2006) worked on the synthesis of 1H-Pyrazolo[1,5-b][1,2,4]triazole, a novel heterocyclic compound with applications in color photography. This demonstrates the versatility of pyrazole derivatives in various industrial applications (Shimada, Ito, Maeta, Matsuoka, & Sato, 2006).

properties

IUPAC Name

1,3-dimethyl-5-(1,2,4-triazol-1-yl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6/c1-5-6(8)7(12(2)11-5)13-4-9-3-10-13/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRPEWSRUJGFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)N2C=NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine
Reactant of Route 2
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine
Reactant of Route 3
Reactant of Route 3
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine
Reactant of Route 4
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine
Reactant of Route 5
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine
Reactant of Route 6
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.